Resiniferatoxin

Descripción general

Descripción

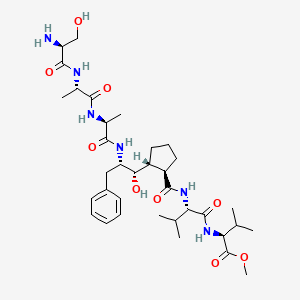

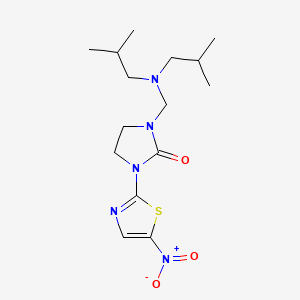

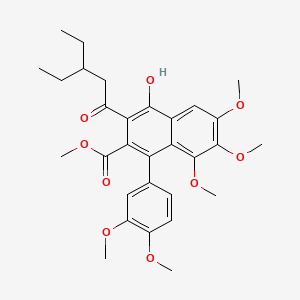

Resiniferatoxin (RTX) is a naturally occurring chemical found in resin spurge (Euphorbia resinifera), a cactus-like plant commonly found in Morocco, and in Euphorbia poissonii found in northern Nigeria . It is a potent functional analog of capsaicin, the active ingredient in chili peppers . RTX is a highly potent Transient Receptor Potential Vanilloid 1 (TRPV1) agonist with a well-validated mechanism of action .

Synthesis Analysis

A total synthesis of (+)-resiniferatoxin was completed by the Paul Wender group at Stanford University in 1997 . The process begins with a starting material of 1,4-pentadien-3-ol and consists of more than 25 significant steps .

Molecular Structure Analysis

Resiniferatoxin belongs to a daphnane diterpenoid family and has strong agonistic effects on TRPV1, a transducer of noxious temperature and chemical stimuli . The densely oxygenated trans-fused 5/7/6-tricarbocycle (ABC-ring) of RTX presents a daunting challenge for chemical synthesis .

Chemical Reactions Analysis

The development of a novel radical-based strategy for assembling RTX from three components: A-ring 9, allyl stannane 18b, and C-ring 17b has been reported . This first radical reaction formed the hindered C9,10-linkage between the A and C-rings and extended the C4-chain on the A-ring in a stereoselective fashion .

Physical And Chemical Properties Analysis

Resiniferatoxin has a molar mass of 628.718 g·mol −1 and a density of 1.35 ± 0.1 g/cm 3 . It is insoluble in water and hexane, but soluble in ethyl acetate, ethanol, methanol, acetone, chloroform, and dichloromethane .

Aplicaciones Científicas De Investigación

Pain Management

RTX has shown promise in the field of pain management. It is an ultrapotent capsaicin analog that can fully desensitize pain perception and neurogenic inflammation without causing unacceptable side effects . RTX can also ablate sensory neurons as a “molecular scalpel” to achieve permanent analgesia . This targeted (intrathecal or epidural) RTX therapy holds great promise in cancer pain management .

Treatment of Osteoarthritic Pain

Intra-articular RTX is undergoing clinical trials to treat moderate-to-severe knee pain in patients with osteoarthritis . This could provide a new approach to managing pain in osteoarthritis patients.

Management of Post-Operative Pain

RTX could potentially be used in the management of post-operative pain . By targeting and desensitizing specific pain pathways, it could provide effective pain relief without the side effects associated with systemic analgesics.

Treatment of Severe Burn Injuries

Pain associated with severe burn injuries could potentially be managed with RTX . By desensitizing pain perception, it could provide significant relief for burn victims.

Treatment of Neurogenic Disorders

RTX is used as a drug for experimental therapy to treat neurogenic disorders associated with enhanced nociceptive transmission, including lower urinary tract symptoms .

Treatment of Incontinence

Intravesical RTX was shown to restore continence in a subset of patients with idiopathic and neurogenic detrusor overactivity . This could provide a new therapeutic approach for patients suffering from incontinence.

Mecanismo De Acción

Target of Action

Resiniferatoxin, a naturally occurring chemical found in resin spurge (Euphorbia resinifera), is a potent functional analog of capsaicin . The primary target of Resiniferatoxin is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel . TRPV1 is an ion channel in the plasma membrane of sensory neurons . It is expressed in a subpopulation of primary afferent sensory neurons involved in nociception, the transmission of physiological pain .

Mode of Action

Resiniferatoxin interacts with its target, the TRPV1 channel, by binding as an agonist . This interaction causes the TRPV1 channel to open and become permeable to cations, especially calcium . The influx of cations causes the neuron to depolarize, transmitting signals similar to those that would be transmitted if the innervated tissue were being burned or damaged . This stimulation is followed by desensitization and analgesia, in part because the nerve endings die from calcium overload .

Biochemical Pathways

The activation of TRPV1 by Resiniferatoxin leads to an increase in intracellular calcium . This calcium influx is a key element associated with the activation and sensitization of cardiac nociceptors . Additionally, proteomics and pathway enrichment analysis results suggest that Wnt signaling is triggered by the agonistic effects of Resiniferatoxin on TRPV1 .

Pharmacokinetics

It is known that resiniferatoxin is insoluble in water and hexane, but soluble in ethyl acetate, ethanol, methanol, acetone, chloroform, and dichloromethane . These properties may impact the bioavailability of Resiniferatoxin.

Result of Action

The result of Resiniferatoxin’s action is the desensitization of TRPV1 pain receptors . This desensitization leads to analgesia, providing pain relief . The cytotoxicity to the TRPV1-positive pain fibers or cell bodies results from the prolonged calcium influx induced by Resiniferatoxin .

Action Environment

It is known that resiniferatoxin is being investigated for its ability to desensitize cardiac sensory fibers expressing trpv1 to improve chronic heart failure outcomes . Furthermore, Resiniferatoxin has been tested for chronic pain management and cancer pain .

Safety and Hazards

Direcciones Futuras

Resiniferatoxin is currently undergoing clinical Phase III development and received Breakthrough Therapy Designation from the U.S. Food and Drug Administration (FDA) for pain associated with osteoarthritis (OA) of the knee . The decision is based on clinical phase I and II data indicating significant pain relief and a favorable safety profile .

Relevant papers on Resiniferatoxin have been analyzed to provide this comprehensive information .

Propiedades

IUPAC Name |

[(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H40O9/c1-21(2)35-17-23(4)37-27(33(35)44-36(45-35,46-37)19-24-9-7-6-8-10-24)14-26(18-34(41)30(37)13-22(3)32(34)40)20-43-31(39)16-25-11-12-28(38)29(15-25)42-5/h6-15,23,27,30,33,38,41H,1,16-20H2,2-5H3/t23-,27+,30-,33-,34-,35-,36-,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSDNAKHZNJAGHN-MXTYGGKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=CC(=C(C=C6)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5(CC(=C4)COC(=O)CC6=CC(=C(C=C6)O)OC)O)C)O[C@](O3)(O2)CC7=CC=CC=C7)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H40O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00894764 | |

| Record name | Resiniferatoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00894764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

628.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Resiniferatoxin | |

CAS RN |

57444-62-9 | |

| Record name | Resiniferatoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57444-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Resiniferatoxin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057444629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resiniferatoxin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06515 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Resiniferatoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00894764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-3-methoxy-[(2S,3aR,3bS,6aR,9aR,9bR,10R,11aR)-3a,3b,6,6a,9a,10,11,11a-octahydro-6a-hydroxy-8,10-dimethyl-11a-(1-methylethenyl)-7-oxo-2-(phenylmethyl)-7H-2,9b-epoxyazuleno[5,4-e]-1,3-benzodioxol-5-yl]benzeneacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RESINIFERATOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5O6P1UL4I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary molecular target of Resiniferatoxin?

A1: Resiniferatoxin selectively and potently activates the transient receptor potential vanilloid 1 (TRPV1) ion channel. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This channel is predominantly expressed on C-fiber primary afferent nociceptive sensory neurons. []

Q2: Beyond TRPV1, are there other known targets of Resiniferatoxin?

A3: While RTX exhibits high selectivity for TRPV1, research suggests potential interaction with protein kinase C (PKC) in sensory neurons. RTX was found to activate a Ca2+- and lipid-dependent kinase similar to PKC in the cytosol of dorsal root ganglia. []

Q3: Does Resiniferatoxin affect TRPA1 channels?

A4: Studies indicate a functional link between TRPV1 and TRPA1. Resiniferatoxin-mediated ablation of TRPV1-expressing neurons in adult mice also resulted in the loss of sensitivity to allyl-isothiocyanate, a selective TRPA1 agonist. This suggests a co-expression of TRPV1 and TRPA1, with RTX treatment impacting both sensor molecules. []

Q4: What is the molecular formula and weight of Resiniferatoxin?

A5: Resiniferatoxin has the molecular formula C43H56O12 and a molecular weight of 760.88 g/mol. []

Q5: Are there any specific structural features of Resiniferatoxin crucial for its activity?

A6: The presence of a homovanillyl ester group is essential for RTX's activity, as demonstrated by the inactivity of its 20-deacetylated derivative (ROPA), which lacks this group. []

Q6: How does Resiniferatoxin compare to capsaicin in terms of potency and selectivity?

A7: Resiniferatoxin is significantly more potent than capsaicin, exhibiting at least 100-fold greater inflammatory activity in the mouse ear model. [] It is also a more potent TRPV1 agonist, with effects observed at concentrations 100 to 1,000 times lower than those required for capsaicin. [, , ]

Q7: Does modifying the structure of Resiniferatoxin affect its biological activity?

A8: Yes, structural modifications significantly impact RTX's activity. For instance, the 20-deacetylated derivative of Resiniferatoxin (ROPA), lacking the homovanillyl ester group, does not evoke CGRP release or bronchoconstriction. [] Conversely, the addition of an iodine atom to Resiniferatoxin, as in Iodo-Resiniferatoxin (I-RTX), converts it into a potent TRPV1 antagonist. []

Q8: What in vitro models are used to study the effects of Resiniferatoxin?

A9: Researchers utilize various in vitro models, including:* Cell Lines: Chinese hamster ovary (CHO) cells heterologously expressing TRPV1 are commonly employed to assess RTX's effects on calcium influx and to study its antagonist properties. [, ]* Primary Cultures: Primary cultures of rat dorsal root ganglion neurons are used to investigate RTX's effect on CGRP release and neuronal depolarization. [, ] Canine keratinocytes are also studied in vitro to assess TRPV1 functionality and RTX binding. [, ]

Q9: What animal models are used to study Resiniferatoxin's effects?

A10: Several animal models are employed, including:* Mice: Used to study RTX's analgesic effects in models of inflammatory pain, such as the complete Freund's adjuvant-induced hyperalgesia model. [, ] Also used to investigate the role of TRPV1 in sepsis models. []* Rats: Employed to study RTX's effects on bladder function in models of detrusor overactivity and interstitial cystitis. [, ] Also utilized to investigate the impact of RTX on cardiovascular parameters, including blood pressure, heart rate, and brown adipose tissue thermogenesis. [, ]* Guinea pigs: Commonly used to investigate the effects of RTX on respiratory function, particularly bronchoconstriction and cough reflex. [, ]* Pigs: Utilized to study RTX's effects on nasal mucosal blood flow and to characterize vanilloid receptor binding properties. []* Dogs: Used to evaluate the analgesic effects of intrathecal RTX in a canine bone cancer pain model. []

Q10: Are there any clinical trials investigating the therapeutic potential of Resiniferatoxin?

A11: Yes, clinical trials have explored the use of intravesical RTX for treating overactive bladder and interstitial cystitis in humans. [, , , , , ]

Q11: What are the known side effects of Resiniferatoxin?

A12: While generally well-tolerated, RTX administration can lead to transient side effects, including:* Cardiovascular: Transient increases in mean arterial blood pressure and heart rate have been observed following intrathecal RTX administration in dogs. []* Respiratory: In guinea pigs, RTX can induce respiratory distress linked to bronchoconstriction. []* Other: Acute pain and irritation are potential concerns, although RTX appears to have a more favorable profile compared to capsaicin. [, ]

Q12: What routes of administration are used for Resiniferatoxin?

A13: Several routes of administration have been explored:* Intrathecal: Direct injection into the subarachnoid space of the spinal cord. Used in animal models to target spinal nociceptive pathways. [, ]* Epidural: Injection into the epidural space surrounding the spinal cord. Investigated as a potential route for pain management. []* Intravesical: Instillation directly into the bladder. The primary route investigated in clinical trials for overactive bladder and interstitial cystitis. [, , , , , ]* Subcutaneous: Injection under the skin. Used in animal models to induce systemic desensitization of TRPV1-expressing neurons. [, , ]* Intraperitoneal: Injection into the peritoneal cavity. Used in animal models to induce neuropathic pain. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-10-hydroxy-1-(4-methylpiperazin-1-yl)imino-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridin-9-one](/img/structure/B1680455.png)

![N-[2-[1-(6-Methyl-2-pyridinyl)-4-piperidinyl]ethyl]carbamic acid 2-(methylamino)-2-oxoethyl ester](/img/structure/B1680469.png)